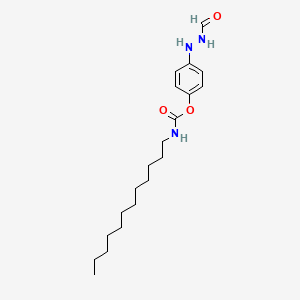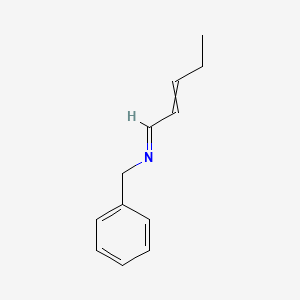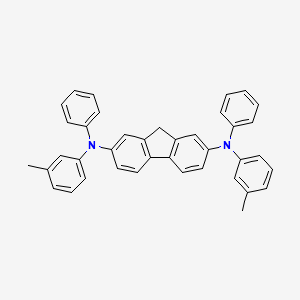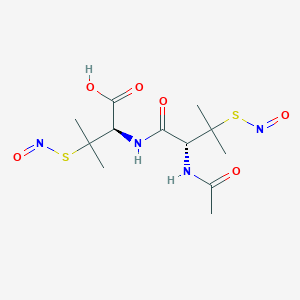
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is a compound known for its unique chemical structure and properties It is a derivative of valine, an essential amino acid, and contains nitrososulfanyl groups, which are known for their ability to release nitric oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine typically involves the acetylation of valine followed by the introduction of nitrososulfanyl groups. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The nitrososulfanyl groups are introduced using nitrosating agents like sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The nitrososulfanyl groups can be reduced to thiols using reducing agents such as dithiothreitol.
Substitution: The compound can participate in substitution reactions where the nitrososulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study nitrososulfanyl chemistry and nitric oxide release mechanisms.
Biology: Investigated for its role in cellular signaling and regulation due to its ability to release nitric oxide.
Medicine: Explored for its potential therapeutic applications, including as a vasodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.
Mechanism of Action
The primary mechanism of action of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine involves the release of nitric oxide. The nitrososulfanyl groups decompose under physiological conditions to release nitric oxide, which then activates soluble guanylyl cyclase. This activation leads to an increase in cyclic guanosine monophosphate levels, resulting in vasodilation and other physiological effects. The compound’s ability to release nitric oxide makes it a valuable tool for studying nitric oxide signaling pathways and their effects on various biological processes.
Comparison with Similar Compounds
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with similar properties.
S-Nitrosoglutathione: A related compound that also releases nitric oxide.
Uniqueness: N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is unique due to its specific structure, which allows for controlled and sustained release of nitric oxide. This makes it particularly useful in applications where a prolonged nitric oxide release is desired, such as in medical devices and therapeutic treatments.
Properties
CAS No. |
158945-00-7 |
|---|---|
Molecular Formula |
C12H20N4O6S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C12H20N4O6S2/c1-6(17)13-7(11(2,3)23-15-21)9(18)14-8(10(19)20)12(4,5)24-16-22/h7-8H,1-5H3,(H,13,17)(H,14,18)(H,19,20)/t7-,8-/m1/s1 |
InChI Key |
LQRZMDYUFVUEFS-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)N[C@H](C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O |
Canonical SMILES |
CC(=O)NC(C(=O)NC(C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


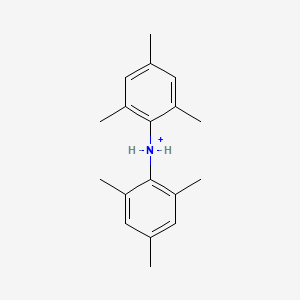
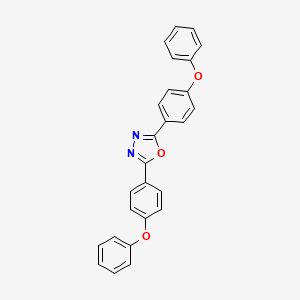
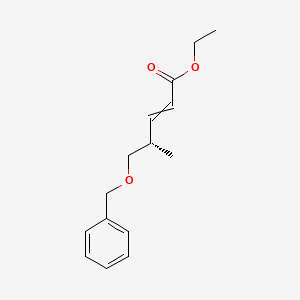
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
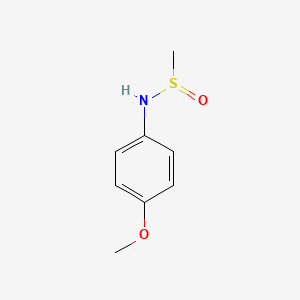
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
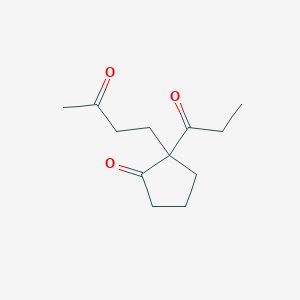
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

